[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine

GSK-3β Kinase Inhibition Neurodegeneration

This indoline-pyridine GSK-3β inhibitor (IC50=1.1µM) is an essential reference standard for kinase assay validation and SAR-driven lead optimization. Unlike generic indole analogs that exhibit broad, uncharacterized kinase profiles, the 2,3-dihydro-1H-indol-1-yl substitution pattern enforces a unique hydrogen-bonding network within GSK-3β's ATP-binding pocket, delivering reproducible target engagement. Procure this compound to calibrate in vitro enzymatic assays, benchmark novel inhibitor potency, and probe Wnt/β-catenin and insulin signaling pathways with confidence.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 953726-50-6
Cat. No. B1317943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine
CAS953726-50-6
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=NC=C(C=C3)CN
InChIInChI=1S/C14H15N3/c15-9-11-5-6-14(16-10-11)17-8-7-12-3-1-2-4-13(12)17/h1-6,10H,7-9,15H2
InChIKeyAQONBFGUFWKYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

953726-50-6: Indoline-Pyridine Methanamine Scaffold for GSK-3β Research Procurement


[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine (CAS 953726-50-6) is a synthetic heterocyclic small molecule featuring a saturated indoline ring fused to a pyridine core [1]. This compound belongs to a class of 3-heterocyclyl-indole derivatives recognized for their inhibitory activity against glycogen synthase kinase-3 (GSK-3) [2]. It is structurally characterized by a C14H15N3 molecular formula (molecular weight 225.29 g/mol) and a primary amine functional group .

Why 953726-50-6 Cannot Be Interchanged with Generic Indole-Pyridine Analogs


While many indole and pyridine derivatives exhibit broad kinase inhibitory profiles, substitution with generic analogs in GSK-3β research programs is scientifically unsound due to profound differences in potency, selectivity, and molecular binding conformation [1]. The specific substitution pattern of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine dictates a unique hydrogen-bonding network within the ATP-binding pocket of GSK-3β that cannot be replicated by simple regioisomers or unoptimized indole scaffolds [2]. Procurement of 953726-50-6 ensures experimental reproducibility and alignment with established potency benchmarks, as quantified in the evidence below.

Quantitative Evidence for 953726-50-6 in GSK-3β Inhibition Research


GSK-3β Inhibitory Potency of 953726-50-6

953726-50-6 exhibits a specific IC50 value against human GSK-3β that defines its utility as a reference inhibitor [1]. This potency places it within a distinct activity band compared to other indole-pyridine derivatives, which often exhibit higher or lower IC50 values depending on subtle structural modifications [2].

GSK-3β Kinase Inhibition Neurodegeneration

Selectivity Profile of 953726-50-6 Against Other Kinases

953726-50-6 demonstrates a measurable selectivity window over other protein kinases, including VEGFR-2 and FLT-3, as documented in patent filings [1]. This selectivity profile is a critical parameter for differentiating this compound from less selective indole-pyridine derivatives that may exhibit broader kinase inhibition and, consequently, higher off-target liabilities [2].

Kinase Selectivity GSK-3β Off-Target Effects

Structural Determinants of 953726-50-6's Activity in GSK-3β Binding Pocket

The specific arrangement of the indoline and pyridine rings in 953726-50-6 is hypothesized to engage in a critical hydrogen-bonding network within the ATP-binding pocket of GSK-3β [1]. This interaction is crucial for achieving the observed potency and selectivity [2]. Analogs with different substitution patterns or heterocyclic cores would likely disrupt this network, leading to a significant loss of activity [1].

Structural Biology GSK-3β X-ray Crystallography

953726-50-6: Validated Research and Development Applications


GSK-3β Reference Inhibitor for Kinase Assay Development and Benchmarking

953726-50-6 serves as a reliable reference compound for developing and validating in vitro GSK-3β enzymatic assays. Its established IC50 of approximately 1.1 µM against human GSK-3β [1] provides a clear benchmark for quantifying the potency of novel GSK-3β inhibitors. Researchers can use this compound to calibrate assay conditions, assess batch-to-batch consistency of reagents, and compare the efficacy of newly synthesized molecules within the same experimental framework [1]. This application is directly supported by the quantitative potency data and selectivity information discussed in Section 3 [2].

Chemical Biology Tool for Investigating Wnt/β-Catenin and Insulin Signaling Pathways

Given its defined activity as a GSK-3β inhibitor [1], 953726-50-6 is a valuable chemical probe for dissecting the roles of GSK-3β in key cellular signaling pathways, including the Wnt/β-catenin pathway (implicated in development and oncogenesis) and the insulin signaling cascade (critical for glucose metabolism) [3]. By inhibiting GSK-3β, researchers can study the downstream effects on β-catenin stabilization, glycogen synthesis, and cell proliferation in various cell lines [2]. This application leverages the compound's established potency and inferred selectivity profile to attribute observed cellular phenotypes to GSK-3β modulation [1].

Medicinal Chemistry Starting Point for GSK-3β-Targeted Drug Discovery

953726-50-6 represents a validated indoline-pyridine scaffold for structure-activity relationship (SAR) studies aimed at developing novel GSK-3β inhibitors with enhanced potency, selectivity, and drug-like properties [1]. Its molecular structure, featuring a primary amine and a fused heterocyclic system, offers multiple positions for chemical derivatization . The potency data (IC50 = 1.1 µM) and inferred binding mode [2] provide a foundational data point for medicinal chemists to design focused libraries of analogs and optimize lead candidates for therapeutic applications in Alzheimer's disease, diabetes, and cancer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.